Benzyl 4-methyl-3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-methyl-3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate typically involves the reaction of 4-methylpiperazine with pyrrolidine and benzyl chloroformate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and pressure, to ensure maximum yield and purity. Industrial production would also require stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-methyl-3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols. Substitution reactions can produce a variety of derivatives depending on the substituent introduced .
Scientific Research Applications
Benzyl 4-methyl-3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties, although it is not currently used in medicinal applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl 4-methyl-3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use in research .
Comparison with Similar Compounds
Similar Compounds
4-Methylpiperazine: A precursor in the synthesis of the compound.
Pyrrolidine: Another precursor used in the synthesis.
Benzyl chloroformate: A reagent used in the synthesis.
Uniqueness
Benzyl 4-methyl-3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for a variety of chemical modifications, making it a versatile compound in research applications .
Properties
CAS No. |
886363-00-4 |
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Molecular Formula |
C18H27N3O2 |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
benzyl 4-methyl-3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C18H27N3O2/c1-19-11-12-21(14-17(19)13-20-9-5-6-10-20)18(22)23-15-16-7-3-2-4-8-16/h2-4,7-8,17H,5-6,9-15H2,1H3 |
InChI Key |
CJZXOTZBKJCQRM-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1CN2CCCC2)C(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CN1CCN(CC1CN2CCCC2)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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